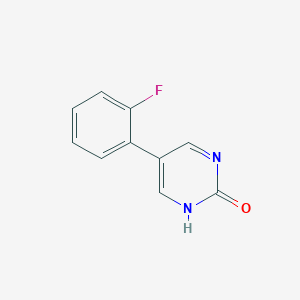
5-(p-Tolyl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Tolyl)pyrimidin-2-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the ring. This particular compound features a pyrimidine ring substituted with a p-tolyl group at position 5 and a hydroxyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)pyrimidin-2-ol typically involves the reaction of 2-aminopyrimidine with p-tolualdehyde under specific conditions. One common method includes the use of ethanol as a solvent and a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(p-Tolyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of p-tolylpyrimidin-2-one.
Reduction: Formation of p-tolylpyrimidin-2-amine.
Substitution: Formation of various substituted derivatives, such as nitro, bromo, and sulfonyl compounds.
Applications De Recherche Scientifique
5-(p-Tolyl)pyrimidin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(p-Tolyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cellular signaling pathways, leading to altered cell function and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-b]pyridine: Shares the pyrimidine core and exhibits comparable chemical reactivity.
Uniqueness
5-(p-Tolyl)pyrimidin-2-ol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with tailored biological activities and chemical reactivity.
Propriétés
Numéro CAS |
27956-36-1 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
FMONARIKHZLWQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






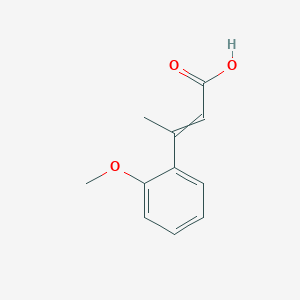
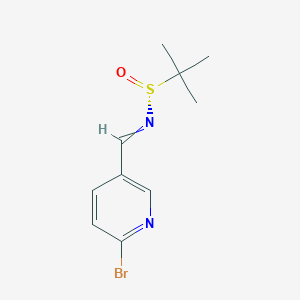


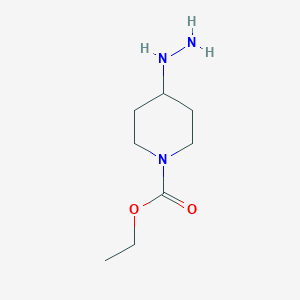
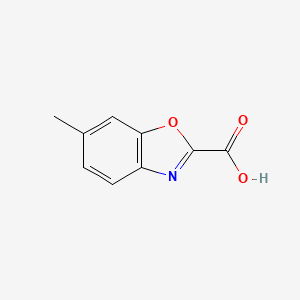

![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)

